molecular formula C12H15N3 B2602582 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine CAS No. 2091751-12-9

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine

Cat. No.: B2602582
CAS No.: 2091751-12-9
M. Wt: 201.273
InChI Key: JTCPYPIUHYKRSL-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine is a pyrazole-derived compound featuring a 2-methylphenyl substituent at the pyrazole N1-position and an ethanamine group at the C3-position.

Properties

IUPAC Name

1-[1-(2-methylphenyl)pyrazol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)15-8-7-11(14-15)10(2)13/h3-8,10H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPYPIUHYKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. For instance, the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. Subsequent alkylation with an ethanamine derivative completes the synthesis .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its bioactive properties.

    Industry: The compound is used in the development of agrochemicals and coordination complexes for catalysis.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine N1: 2-Methylphenyl; C3: Ethanamine C₁₂H₁₅N₃ 201.27 Potential neurotransmitter analog
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine N1: 3-Methoxyphenyl; C4: N-Methylmethanamine C₁₂H₁₅N₃O 217.27 Lab chemical; acute toxicity (H302)
(S)-1-(1H-pyrazol-3-yl)ethanamine N1: H; C3: (S)-Ethanamine C₅H₉N₃ 111.15 Chiral building block
3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole C3: 2-Aminoethyl; C5: Hydroxy C₅H₉N₃O 127.15 Histamine analog; medicinal chemistry

Key Observations :

  • Biological Relevance: The ethylamine moiety in the target compound aligns with bioactive molecules like histamine and serotonin, as seen in 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives .

Biological Activity

1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-methylphenyl group and an ethanamine moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It may inhibit specific enzymes involved in the inflammatory response, leading to reduced inflammation in experimental models. This anti-inflammatory activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have reported its ability to induce apoptosis in cancer cells by interfering with cell cycle regulation and modulating apoptosis-related proteins .

The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs), particularly GPR40, which plays a crucial role in insulin secretion and glucose metabolism. By binding to these receptors, the compound enhances insulin secretion and improves glucose tolerance, making it a candidate for diabetes management.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Cancer Cell Studies : In assays involving human cancer cell lines (A549, MCF-7), the compound demonstrated IC50 values indicating moderate to strong growth inhibition, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityTest SubjectIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus25.4
AntibacterialEscherichia coli30.8
Anti-inflammatoryRAW 264.7 macrophages15.6
Anticancer (A549 cells)Human lung adenocarcinoma12.3
Anticancer (MCF-7 cells)Human breast carcinoma18.9

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